molecular formula C13H13NO B1329656 4-(p-Tolyloxy)aniline CAS No. 41295-20-9

4-(p-Tolyloxy)aniline

Cat. No. B1329656
CAS RN: 41295-20-9
M. Wt: 199.25 g/mol
InChI Key: VPCGOYHSWIYEMO-UHFFFAOYSA-N
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Patent
US07803793B2

Procedure details

To a solution of 4-p-tolyloxy-phenylamine (0.87 g, 4.38 mmol) and pyridine (0.52 mL, 6.53 mmol) in dried CH2Cl2 (10 mL) under N2 at 0° C. was added methanesulfonyl chloride (0.41 mL, 5.26 mmol) dropwise. The mixture was stirred at 0° C. for 1 h and was then poured into CH2Cl2/H2O (10 mL/10 mL). The organic layer was washed with 2N HCl (aq) (3 mL), H2O, brine, dried (Na2SO4), and filtered through Celite. After removal of solvent, the crude product was purified by chromatography (silica gel, 45% EtOAc/hexanes) to give the titled compound. MS (EI) 278 (M+H)+.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 H2O
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.N1C=CC=CC=1.[CH3:22][S:23](Cl)(=[O:25])=[O:24].C(Cl)Cl.O>C(Cl)Cl>[C:1]1([CH3:15])[CH:2]=[CH:3][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][S:23]([CH3:22])(=[O:25])=[O:24])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
C1(=CC=C(C=C1)OC1=CC=C(C=C1)N)C
Name
Quantity
0.52 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.41 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
CH2Cl2 H2O
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 2N HCl (aq) (3 mL), H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography (silica gel, 45% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)OC1=CC=C(C=C1)NS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.